(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime is a chemical compound with the molecular formula . This compound features a unique structure characterized by a fluorophenyl group, a methyl group, and an oxime functional group. Its synthesis and applications are of interest in various fields, particularly in medicinal chemistry and biological research.
This compound is typically synthesized from its precursor, (1E,3E)-1-(4-fluorophenyl)-2-methyl-1-penten-3-one, through the reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This process can be conducted in aqueous or alcoholic media under controlled temperature conditions to ensure effective formation of the oxime derivative.
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime is classified as an oxime, which is a type of compound characterized by the presence of a hydroxylamine group (). It is also categorized under organic compounds due to its carbon-based structure and is recognized for its potential biological activities, particularly as an enzyme inhibitor.
The synthesis of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime generally involves:
This process may involve purification steps such as recrystallization or chromatography to isolate the desired product from side reactions or unreacted starting materials.
The molecular structure of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime can be depicted using its IUPAC name: (NZ)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.24 g/mol |
| InChI | InChI=1S/C12H14FNO/c1-3... |
| InChI Key | HKROEBDHHKMNBZ-BYKJOZEVSA-N |
| Canonical SMILES | CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
The structure includes a double bond between carbon atoms at positions 2 and 3, along with an oxime functional group at position 3.
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The major products formed from these reactions include nitroso derivatives from oxidation, amines from reduction, and various substituted fluorophenyl derivatives from substitution reactions.
The mechanism of action for (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime primarily involves its interaction with specific molecular targets within biological systems.
The oxime functional group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl moiety enhances binding affinity to certain receptors, which may contribute to its biological effects such as anti-inflammatory and anticancer activities .
Some notable physical properties include:
Chemical properties include:
Relevant data suggests that this compound's stability and reactivity make it suitable for further chemical modifications and applications in synthetic chemistry .
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime has various applications across scientific disciplines:
Transient Receptor Potential Ankyrin 1 is a nonselective cation channel predominantly expressed in a subset of primary sensory neurons within dorsal root ganglia, trigeminal ganglia, and vagal ganglia. Structurally, it is characterized by an exceptionally long N-terminal domain containing 14–18 ankyrin repeats, a feature distinguishing it from other transient receptor potential channels. This domain harbors critical cysteine and lysine residues that form disulfide bridges, enabling activation by electrophilic compounds and reactive oxygen species [1] [5]. The channel functions as a multimodal sensor, detecting exogenous irritants (e.g., environmental electrophiles) and endogenous inflammatory mediators (e.g., prostaglandins, bradykinin, and reactive oxygen species) generated during tissue injury or oxidative stress [1] [3] [9].
Approximately 30–50% of Transient Receptor Potential Ankyrin 1-expressing neurons are peptidergic, co-expressing neuropeptides like substance P and calcitonin gene-related peptide. These neurons predominantly comprise unmyelinated C-fibers and thinly myelinated Aδ-fibers, which mediate slow, burning pain and fast, sharp pain, respectively [1] [10]. Upon activation, Transient Receptor Potential Ankyrin 1 facilitates calcium and sodium influx, leading to membrane depolarization, action potential generation, and subsequent release of pro-inflammatory neuropeptides from peripheral nerve terminals. This neurogenic inflammation amplifies peripheral sensitization and contributes to central signaling cascades in the spinal dorsal horn [1] [5] [9].
Preclinical evidence confirms Transient Receptor Potential Ankyrin 1's involvement in diverse pain states:
Table 1: Neuronal Distribution and Functional Properties of Transient Receptor Potential Ankyrin 1
| Location | Neuronal Subtype | Co-Expression Markers | Primary Pain Role |
|---|---|---|---|
| Dorsal Root Ganglia | C-fibers, Aδ-fibers | Substance P, Calcitonin Gene-Related Peptide (30–50%) | Mechanical/Chemical nociception |
| Trigeminal Ganglia | C-fibers | Transient Receptor Potential Vanilloid 1 (70%) | Migraine, Orofacial pain |
| Vagal Ganglia | Visceral afferents | Purinergic P2X3, Naᵥ1.8 | Visceral hyperalgesia |
| Central Nervous System* | Hippocampus, Amygdala | Limited co-expression data | Modulatory (poorly defined) |
Central Nervous System expression remains functionally enigmatic but is confirmed immunohistochemically [1] [9].
The imperative to develop Transient Receptor Potential Ankyrin 1 antagonists stems from two key factors: the channel's validated role as a pain amplifier across multiple pathologies, and the pronounced species-dependent differences in Transient Receptor Potential Ankyrin 1 pharmacology that hinder translational predictability. Human Transient Receptor Potential Ankyrin 1 exhibits divergent responses to chemical agonists (e.g., icilin) and thermal stimuli compared to rodent orthologs, complicating preclinical-to-clinical extrapolation [5] . Consequently, human-specific pain models are essential for evaluating candidate therapeutics.
(1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime (research code A-967079) emerged as a potent and selective antagonist with demonstrated efficacy in human models. Its molecular structure features a fluorinated phenyl group and an oxime functional group, enabling non-covalent, non-competitive inhibition of the channel. This compound exhibits >100-fold selectivity over other transient receptor potential channels (Transient Receptor Potential Vanilloid 1, Transient Receptor Potential Melastatin 8) and unrelated targets, minimizing off-target effects [7] .
In a pivotal human psychophysical study, intraepidermal injections of the selective agonist JT010 (0.1–1 μM) elicited dose-dependent pain (half-maximal effective concentration = 0.31 μM). Co-injection of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime (10 μM) abolished this pain response, confirming target engagement and validating Transient Receptor Potential Ankyrin 1 as a standalone pain generator in humans. Crucially, JT010 exhibits negligible activity at Transient Receptor Potential Vanilloid 1 ≤1 μM, isolating Transient Receptor Potential Ankyrin 1-mediated effects .
Table 2: Pharmacological Profile of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime
| Property | Characterization | Experimental Model | Significance | |
|---|---|---|---|---|
| Mechanism of Action | Non-competitive antagonist | Recombinant human Transient Receptor Potential Ankyrin 1 assays | Prevents channel opening irrespective of agonist binding | |
| Potency | Half-maximal inhibitory concentration = 67 nM | Calcium influx assays | Submicromolar activity enables in vivo use | |
| Selectivity | >100-fold vs. Transient Receptor Potential Vanilloid 1, Transient Receptor Potential Melastatin 8 | Panel screening | Minimizes off-target analgesia or adverse effects | |
| Target Engagement | Abolished JT010-induced pain at 10 μM | Human intraepidermal injection | Validates human Transient Receptor Potential Ankyrin 1 target | |
| Chemical Stability | Adsorbs to polypropylene; requires glass handling | High-performance liquid chromatography analysis | Critical for accurate dosing in research | [7] |
Beyond acute pain models, Transient Receptor Potential Ankyrin 1 antagonism holds therapeutic potential for conditions involving channel sensitization:
The development of (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime and related antagonists thus provides tools to dissect the Transient Receptor Potential Ankyrin 1-dependent component of human pain disorders and accelerate the design of clinically effective inhibitors [5] .
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1